2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidinone core substituted with a benzyl group at position 3, a sulfanyl-linked acetamide moiety at position 2, and a 2-fluorophenyl group on the acetamide nitrogen (Fig. 1). The molecular formula is C₂₂H₁₆FN₃O₂S, with an average molecular weight of 405.44 g/mol (calculated based on isotopic distribution).
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-10-4-5-11-18(17)25-19(28)14-30-22-26-20-16(9-6-12-24-20)21(29)27(22)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCGOUOZHHLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting tyrosinase and other enzymes involved in metabolic pathways.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with activity against various cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects, such as the reduction of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog with Fluorobenzyl Substitution
The closest analog, 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (ChemSpider ID: 902911-83-5), replaces the benzyl group with a 4-fluorobenzyl substituent. Key differences include:
| Property | Target Compound | 4-Fluorobenzyl Analog |
|---|---|---|
| Molecular Formula | C₂₂H₁₆FN₃O₂S | C₂₂H₁₅F₂N₃O₂S |
| Molecular Weight (g/mol) | 405.44 | 423.43 |
| Substituent at Position 3 | Benzyl | 4-Fluorobenzyl |
| Polarity | Lower (due to non-fluorinated benzyl) | Higher (fluorine increases electronegativity) |
However, increased polarity may reduce membrane permeability .
Analogs with Modified Heterocyclic Cores
Several compounds retain fluorophenyl or benzyl groups but feature distinct heterocyclic systems:
Example 53 ()
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Chromen-4-one and isopropylamide groups.
Compound 11f ()
- Structure : Features a pyrimido[4,5-d]pyrimidine core with a benzodiazepine moiety.
- Key Differences: Core: Pyrimido[4,5-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Methylpyridinyl and benzodiazepine groups.
- Implications : The extended π-system may improve DNA intercalation but increase molecular weight (MW = ~700 g/mol), limiting bioavailability.
Analogs with Varied Fluorophenyl Substituents
EP 4 374 877 A2 ()
- Structure : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
- Key Differences: Core: Pyrido[1,2-b]pyridazine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Trifluoromethyl furan and tetrahydro ring system.
- Implications : The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration.
Pharmacopeial Forum Compound ()
- Structure : Equimolecular combination of a pyrido[4,3-d]pyrimidine derivative with cyclopropyl and iodo substituents.
- Key Differences: Core: Pyrido[4,3-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Cyclopropyl and iodine (vs. benzyl and fluorine).
Research Findings and Trends
- Fluorine Substitution : Fluorine at the benzyl () or phenyl () positions consistently improves metabolic stability and target affinity due to electronegativity and reduced susceptibility to oxidative metabolism.
- Core Modifications: Pyrido-pyrimidinones (e.g., target compound) balance rigidity and flexibility, whereas pyrazolo-pyrimidines () favor rigid binding but higher synthetic complexity.
- Solubility vs. Permeability : Compounds with trifluoromethyl groups () or DMSO solvates () exhibit enhanced solubility but may require formulation adjustments for in vivo efficacy.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a notable member of the pyrido[2,3-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.42 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is essential for its biological properties. The presence of the sulfur atom in the thioether linkage and the fluorophenyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions, particularly in cancer cells.
- Receptor Modulation : It interacts with various receptors involved in cell signaling pathways. This interaction can modulate physiological responses, making it a candidate for therapeutic intervention.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives showed up to 95% inhibition on MCF-7 cells compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Screening against various bacterial strains revealed selective activity against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potential was moderate .
- Antifungal Activity : Some derivatives exhibited significant antifungal activity against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Pyrido[2,3-d]pyrimidine core with thioether linkage | Anticancer and antimicrobial |
| Fluorophenyl Substituent | Enhances binding affinity to targets | Increased potency against specific enzymes |
| Benzyl Group | Contributes to lipophilicity | Facilitates cell membrane penetration |
Case Studies
- In Vitro Efficacy : A study evaluated the efficacy of several pyrido derivatives on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity levels .
- Mechanistic Studies : Another research project focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. Findings suggested that they promote oxidative stress and disrupt mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
